molecular formula C23H15ClN4O3 B145467 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126245-04-3

1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No. B145467
M. Wt: 430.8 g/mol
InChI Key: QURRNAFCOGRBGG-JPCQLYNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as CLP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This molecule has unique properties that make it an ideal candidate for various research applications.

Mechanism Of Action

The mechanism of action of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood. However, it is believed that 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one induces apoptosis in cancer cells by activating the caspase pathway. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory properties. In agriculture, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is believed to work by disrupting the nervous system of pests, leading to their death.

Biochemical And Physiological Effects

1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one induces apoptosis by activating the caspase pathway. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory properties. In agriculture, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one disrupts the nervous system of pests, leading to their death.

Advantages And Limitations For Lab Experiments

One advantage of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its relatively simple synthesis process, making it easy to produce in a laboratory setting. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one also has various potential applications in medicine, agriculture, and materials science. However, one limitation of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its limited solubility in water, making it difficult to administer in vivo. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one also has limited stability in solution, making it difficult to store for long periods.

Future Directions

There are various future directions for the study of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one. In medicine, further studies are needed to determine the efficacy of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one as a potential anti-cancer agent. Studies are also needed to determine the safety of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one for use in humans. In agriculture, further studies are needed to determine the effectiveness of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one as a pesticide and plant growth promoter. In materials science, further studies are needed to explore the unique properties of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one and its potential applications in the development of new materials.

Synthesis Methods

The synthesis of 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves the reaction of p-chlorobenzaldehyde and p-nitrobenzaldehyde with 2-phenyl-2-imidazoline-5-one in the presence of a base catalyst. The reaction yields the desired product 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to have anti-cancer properties. It has been found to induce apoptosis in cancer cells, leading to their death. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In agriculture, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including insects and fungi. 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to have plant growth-promoting properties, making it a potential candidate for enhancing crop yields.
In materials science, 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been studied for its potential use in the development of new materials. It has been found to have unique properties such as fluorescence and photochromism, making it a potential candidate for the development of new materials with novel properties.

properties

CAS RN

126245-04-3

Product Name

1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Molecular Formula

C23H15ClN4O3

Molecular Weight

430.8 g/mol

IUPAC Name

(5Z)-3-[(E)-(4-chlorophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15ClN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14-,25-15+

InChI Key

QURRNAFCOGRBGG-JPCQLYNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Cl

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Cl

synonyms

4H-Imidazol-4-one, 3,5-dihydro-3-(((4-chlorophenyl)methylene)amino)-5- ((4-nitrophenyl)methylene)-2-phenyl-

Origin of Product

United States

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